Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound belonging to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: The reaction of thiourea with α-haloketones under basic conditions to form the thiazole ring.
Introduction of the 4-chlorophenyl group: The thiazole intermediate is then reacted with 4-chloroaniline to introduce the 4-chlorophenyl group.
Carbamoylation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Pharmaceuticals: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Biological Studies: Researchers use this compound to study the mechanisms of action of thiazole derivatives and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.
Comparison with Similar Compounds
Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its broad pharmacological spectrum, including anticancer and antimicrobial activities.
Thiazole-4-carboxylate derivatives: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Thiazolopyrimidines: Explored for their anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
ethyl N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-2-21-14(20)18-13-17-11(8-22-13)7-12(19)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPHGZURWULQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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